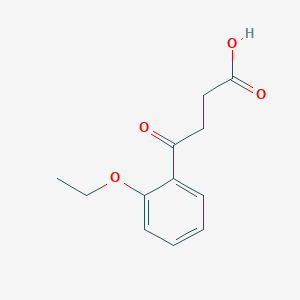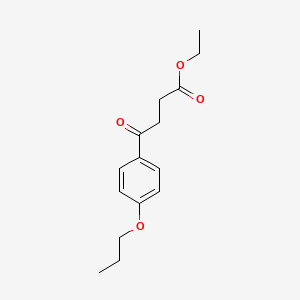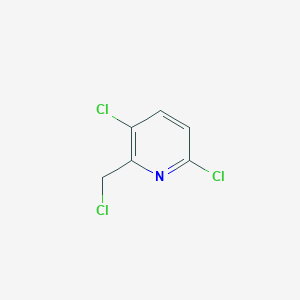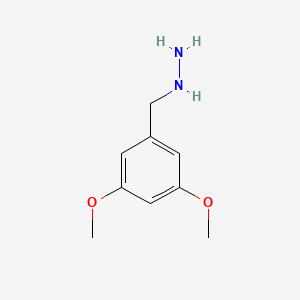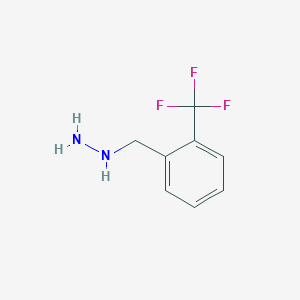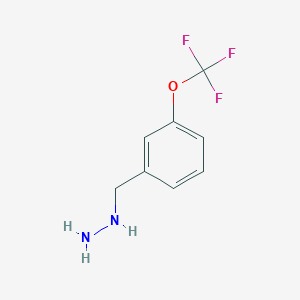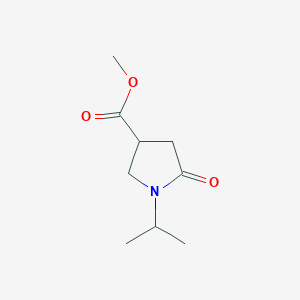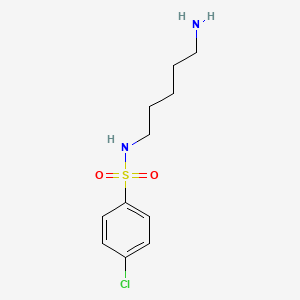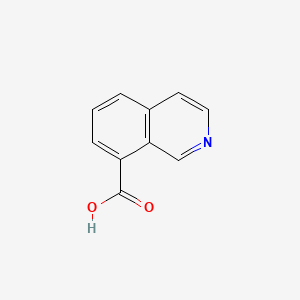
イソキノリン-8-カルボン酸
概要
説明
Isoquinoline-8-carboxylic acid is a heterocyclic aromatic organic compound that belongs to the isoquinoline family. Isoquinoline itself is a structural isomer of quinoline, and both are benzopyridines, which consist of a benzene ring fused to a pyridine ring Isoquinoline-8-carboxylic acid is characterized by the presence of a carboxyl group (-COOH) at the 8th position of the isoquinoline ring
科学的研究の応用
Isoquinoline-8-carboxylic acid has numerous applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
作用機序
Target of Action
Isoquinoline-8-carboxylic acid, like other isoquinoline derivatives, is known to exhibit a broad spectrum of bioactivity . . Isoquinoline derivatives have been reported to exhibit antimicrobial, insecticidal, anti-inflammatory, antiplatelet, and antitumor activities .
Mode of Action
Isoquinoline derivatives are known to interact with their targets through various mechanisms, often involving the inhibition or modulation of key enzymes or receptors
Biochemical Pathways
Isoquinoline alkaloids, which include Isoquinoline-8-carboxylic acid, are derived from the amino acid tyrosine . The biosynthesis of these compounds involves the cyclization of a Schiff base formed between dopamine and an aliphatic aldehyde . .
Pharmacokinetics
The pharmacokinetic properties of Isoquinoline-8-carboxylic acid, including its absorption, distribution, metabolism, and excretion (ADME), are not clearly defined in the literature. These properties would significantly impact the bioavailability of the compound. Isoquinoline is a stable liquid with a boiling point of 237 °C and is frequently used in the laboratory as a basic high-boiling solvent . These properties may provide some insight into the potential pharmacokinetic properties of Isoquinoline-8-carboxylic acid.
Result of Action
Isoquinoline derivatives have been reported to exhibit a broad range of biological activities, including antimicrobial, insecticidal, anti-inflammatory, antiplatelet, and antitumor activities . These activities suggest that Isoquinoline-8-carboxylic acid may have significant effects at the molecular and cellular levels.
Action Environment
It is known that the reactivity and stability of isoquinoline derivatives can be influenced by factors such as ph, temperature, and the presence of other chemical species . These factors could potentially influence the action and efficacy of Isoquinoline-8-carboxylic acid.
生化学分析
Biochemical Properties
Isoquinoline-8-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, isoquinoline-8-carboxylic acid has been shown to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase. These interactions often result in the modulation of enzyme activity, either enhancing or inhibiting their function, depending on the specific context .
Cellular Effects
Isoquinoline-8-carboxylic acid exerts various effects on different cell types and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, isoquinoline-8-carboxylic acid can modulate the activity of key signaling molecules such as protein kinases and phosphatases, leading to alterations in cell proliferation, differentiation, and apoptosis . Additionally, this compound has been reported to affect the expression of genes involved in metabolic pathways, thereby impacting cellular energy production and utilization .
Molecular Mechanism
The molecular mechanism of action of isoquinoline-8-carboxylic acid involves several key processes. At the molecular level, this compound can bind to specific biomolecules, such as proteins and nucleic acids, influencing their structure and function. Isoquinoline-8-carboxylic acid has been shown to inhibit certain enzymes by binding to their active sites, thereby preventing substrate access and subsequent catalytic activity . Furthermore, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins, leading to alterations in cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of isoquinoline-8-carboxylic acid can change over time. This compound is relatively stable under standard conditions, but it can undergo degradation when exposed to extreme pH, temperature, or light. Long-term studies have shown that isoquinoline-8-carboxylic acid can have sustained effects on cellular function, including prolonged modulation of enzyme activity and gene expression . The specific temporal dynamics of these effects can vary depending on the experimental conditions and the biological system being studied .
Dosage Effects in Animal Models
The effects of isoquinoline-8-carboxylic acid in animal models are dose-dependent. At low doses, this compound can exert beneficial effects, such as enhancing antioxidant defenses and reducing oxidative stress . At higher doses, isoquinoline-8-carboxylic acid can exhibit toxic effects, including cellular damage and apoptosis . Threshold effects have been observed, where a certain dosage level is required to elicit a significant biological response. It is crucial to carefully titrate the dosage to achieve the desired effects while minimizing adverse outcomes .
Metabolic Pathways
Isoquinoline-8-carboxylic acid is involved in several metabolic pathways. It can be metabolized by enzymes such as cytochrome P450 oxidases, leading to the formation of various metabolites . These metabolites can further participate in biochemical reactions, influencing metabolic flux and the levels of other metabolites within the cell . Isoquinoline-8-carboxylic acid has also been shown to interact with cofactors such as nicotinamide adenine dinucleotide phosphate, affecting redox balance and cellular energy metabolism .
Transport and Distribution
Within cells and tissues, isoquinoline-8-carboxylic acid is transported and distributed through various mechanisms. It can interact with specific transporters and binding proteins, facilitating its movement across cellular membranes and its accumulation in specific cellular compartments . The distribution of isoquinoline-8-carboxylic acid can influence its biological activity, as its localization within the cell can determine its access to target biomolecules and its ability to exert its effects .
Subcellular Localization
Isoquinoline-8-carboxylic acid exhibits distinct subcellular localization patterns, which can affect its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through various targeting signals and post-translational modifications . The subcellular localization of isoquinoline-8-carboxylic acid can influence its interactions with biomolecules and its ability to modulate cellular processes .
準備方法
Synthetic Routes and Reaction Conditions
Isoquinoline-8-carboxylic acid can be synthesized through several methods. One common method involves the Pomeranz-Fritsch reaction, which uses benzaldehyde and aminoacetaldehyde diethyl acetal as starting materials. The reaction proceeds under acidic conditions to form isoquinoline, which can then be further functionalized to introduce the carboxyl group at the 8th position .
Another method involves the Bischler-Napieralski reaction, where a β-phenylethylamine derivative is cyclized in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to form isoquinoline. Subsequent oxidation and carboxylation steps can introduce the carboxyl group at the desired position .
Industrial Production Methods
Industrial production of isoquinoline-8-carboxylic acid often involves the use of catalytic processes to improve yield and efficiency. For example, the use of metal catalysts such as palladium or nickel can facilitate the cyclization and functionalization reactions. Additionally, microwave-assisted synthesis has been explored to reduce reaction times and improve overall efficiency .
化学反応の分析
Types of Reactions
Isoquinoline-8-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form isoquinoline-8-carboxylic acid derivatives with different oxidation states.
Reduction: Reduction reactions can convert the carboxyl group to other functional groups such as alcohols or aldehydes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield isoquinoline-8-carboxylic acid derivatives with higher oxidation states, while reduction can produce alcohols or aldehydes. Substitution reactions can introduce various functional groups, leading to a wide range of isoquinoline derivatives .
類似化合物との比較
Isoquinoline-8-carboxylic acid can be compared with other similar compounds, such as:
Quinoline-8-carboxylic acid: Both compounds have a carboxyl group at the 8th position, but differ in the arrangement of the nitrogen atom in the ring structure.
Isoquinoline-3-carboxylic acid: This compound has the carboxyl group at the 3rd position, leading to different chemical and biological properties.
Quinoline-3-carboxylic acid: Similar to isoquinoline-3-carboxylic acid, but with the nitrogen atom in a different position.
特性
IUPAC Name |
isoquinoline-8-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO2/c12-10(13)8-3-1-2-7-4-5-11-6-9(7)8/h1-6H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMNZQPRIUSJCOH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=NC=C2)C(=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40612929 | |
| Record name | Isoquinoline-8-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40612929 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61563-43-7 | |
| Record name | Isoquinoline-8-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40612929 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Isoquinoline-8-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



